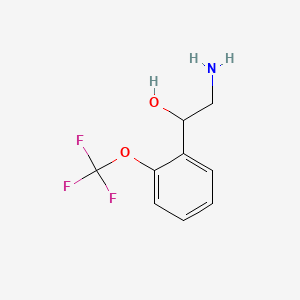

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol is an organic compound with the molecular formula C9H10F3NO2. This compound features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety with an amino group. The presence of the trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethoxy)benzaldehyde and an appropriate amine.

Reduction: The aldehyde group of 2-(trifluoromethoxy)benzaldehyde is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Amination: The resulting alcohol is then subjected to amination reactions using reagents such as ammonia or primary amines under suitable conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Amines, alcohols

Substitution: Functionalized derivatives with different substituents

Aplicaciones Científicas De Investigación

Synthesis of 2-Amino-1-(2-(Trifluoromethoxy)phenyl)ethanol

The compound can be synthesized through various methods, notably involving the reaction of trifluoromethyl-substituted phenols with amino alcohols. One effective approach is the use of multienzyme pathways that convert l-phenylalanine into enantiomerically pure amino alcohols, which can then be modified to yield the desired compound .

Table 1: Synthetic Routes for this compound

| Method | Key Reagents | Yield | Reference |

|---|---|---|---|

| Enzymatic conversion | l-Phenylalanine, alcohol dehydrogenase | 81% | |

| Hydrogenolysis | Raney-Ni | 75% | |

| Stereocontrolled synthesis | TMS-CN, LiAlH4 | Variable |

Biological Activities

Research has indicated that this compound exhibits significant biological activities, making it a candidate for various pharmaceutical applications.

Antimicrobial Properties

Studies have shown that compounds similar to 2-amino alcohols possess antimicrobial properties. The trifluoromethoxy group enhances the lipophilicity and biological activity of the molecule, allowing it to penetrate microbial membranes effectively .

Potential as Antidepressants

The structural characteristics of this compound suggest potential antidepressant activity. Its ability to interact with neurotransmitter systems could lead to the development of new therapeutic agents for mood disorders .

Applications in Medicinal Chemistry

The unique properties of this compound allow it to play a role in drug design and development.

Chiral Drug Development

The compound can serve as a chiral building block in the synthesis of optically active pharmaceuticals. Its enantiomers may exhibit different biological activities, making it essential in designing drugs with specific therapeutic effects .

Fluorescent Probes

Compounds with similar structures have been utilized in the development of fluorescent probes for biological imaging and detection. The incorporation of the trifluoromethoxy group may enhance fluorescence properties, making it suitable for use in various diagnostic applications .

Case Studies and Research Findings

Several studies highlight the potential applications and effectiveness of this compound.

Study on Antimicrobial Activity

A study demonstrated that derivatives of amino alcohols exhibited potent antimicrobial effects against various pathogens. The introduction of trifluoromethyl groups significantly increased their efficacy compared to non-substituted analogs .

Investigation into Antidepressant Effects

Another research effort focused on synthesizing derivatives of this compound to evaluate their effects on serotonin receptors. Preliminary results indicated that certain modifications could enhance binding affinity and selectivity, suggesting a pathway for developing new antidepressants .

Mecanismo De Acción

The mechanism of action of 2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-1-(4-(trifluoromethoxy)phenyl)ethanol

- 2-Amino-1-(3-(trifluoromethoxy)phenyl)ethanol

- 2-Amino-1-(2-(trifluoromethyl)phenyl)ethanol

Uniqueness

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol is unique due to the position of the trifluoromethoxy group on the phenyl ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound provides distinct properties compared to its analogs, making it valuable for targeted research and applications.

Actividad Biológica

2-Amino-1-(2-(trifluoromethoxy)phenyl)ethanol, also known as a trifluoromethyl-substituted amino alcohol, has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoromethoxy group, which is known to enhance metabolic stability and influence biological interactions. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key properties include:

- Molecular Weight : 201.18 g/mol

- CAS Number : 1042605-24-2

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions often exhibit significant antimicrobial properties. A study highlighted the structure-activity relationships of various trifluoromethylated compounds, revealing that those similar to this compound showed notable activity against several bacterial strains.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 15.67 - 31.25 | S. aureus, E. coli |

| Control (Ciprofloxacin) | 1.25 - 7 | S. aureus, E. coli |

This data suggests that the compound has comparable efficacy to established antibiotics, making it a candidate for further development in antimicrobial therapies .

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The compound demonstrated cytotoxic effects, with IC50 values indicating significant cell growth inhibition.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| HeLa | 15.0 |

These findings suggest that the compound may act through mechanisms involving apoptosis or cell cycle arrest, warranting further investigation into its molecular pathways .

The mechanism by which this compound exerts its biological effects is hypothesized to involve interactions with specific enzymes or receptors within microbial or cancerous cells. The presence of the trifluoromethoxy group likely enhances binding affinity and selectivity towards biological targets.

Case Studies

- Antimicrobial Efficacy : A recent study explored the efficacy of various trifluoromethylated amino alcohols against resistant bacterial strains. The results indicated that compounds similar to this compound exhibited lower MIC values than traditional antibiotics, suggesting a potential role in treating antibiotic-resistant infections .

- Anticancer Research : In a comparative study of several amino alcohols, the anticancer activity of this compound was highlighted for its effectiveness against both A549 and HeLa cell lines, showcasing its promise as a lead compound in cancer therapy .

Propiedades

IUPAC Name |

2-amino-1-[2-(trifluoromethoxy)phenyl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO2/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7,14H,5,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRLYCJVPGMLVEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.